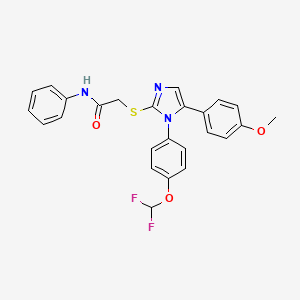
2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C25H21F2N3O3S and its molecular weight is 481.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a novel imidazole derivative that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant studies and data.
Chemical Structure
The compound features a complex structure that includes:
- Imidazole ring : Known for its role in various biological activities.
- Difluoromethoxy and methoxy substituents : These groups are significant for enhancing biological activity and solubility.
- Thioether linkage : This may contribute to the compound's reactivity and interaction with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to our target have shown significant activity against various cancer cell lines.
- Mechanism of Action : The imidazole moiety is known to interfere with cellular signaling pathways involved in cancer proliferation. It may induce apoptosis through caspase activation and inhibit angiogenesis by downregulating VEGF expression.
- Case Study : In a study evaluating the cytotoxic effects of imidazole derivatives, compounds with similar structures exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting promising anticancer properties .
Anti-inflammatory Properties
Imidazole derivatives are also recognized for their anti-inflammatory effects.
- Mechanism of Action : They may inhibit the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) and modulate pathways like NF-kB signaling.
- Research Findings : A related study demonstrated that certain imidazole derivatives reduced inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of imidazole compounds has been documented extensively.
- Spectrum of Activity : The compound has shown effectiveness against a range of pathogens, including bacteria and fungi.
-
Data Summary :
- Bacterial Inhibition : Studies report that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.
- Fungal Inhibition : Compounds related to our target have demonstrated antifungal activity against strains like Candida albicans .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Difluoromethoxy group | Enhances lipophilicity and cellular uptake |
| Methoxy group | Improves solubility and bioavailability |
| Thioether linkage | May increase binding affinity to biological targets |
Propiedades
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O3S/c1-32-20-11-7-17(8-12-20)22-15-28-25(34-16-23(31)29-18-5-3-2-4-6-18)30(22)19-9-13-21(14-10-19)33-24(26)27/h2-15,24H,16H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOKQDYTUDVVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














